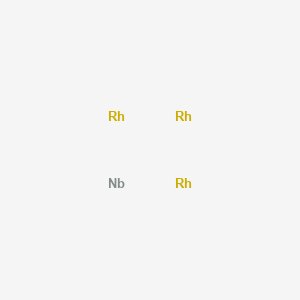
Niobium;rhodium
Description
Niobium (Nb) is a transition metal with atomic number 41, known for its high melting point (2,477°C), corrosion resistance, and superconductivity. Key compounds include:
- Niobium carbide (NbC): A refractory ceramic with extreme hardness (~2,000 HV), used in cutting tools .
- Niobium pentoxide (Nb₂O₅): A dielectric material critical in capacitors and optical glass production .
- Niobium selenide (NbSe₂): Exhibits superconductivity below 7.2 K, used in advanced electronics .
Rhodium (Rh), atomic number 45, is a platinum-group metal valued for its catalytic activity and resistance to oxidation. Notable compounds include:
- Rhodium(III) oxide (Rh₂O₃): A catalyst in nitric acid production and automotive catalytic converters .
- Rhodium magnesium alloys (e.g., RhMg₃): Features a Cu₃P-type crystal structure with coordination number 11, studied for hydrogen storage .
- Rhodium nitrides (RhN): Explored for thin-film applications due to high thermal stability .
Properties
CAS No. |
12034-74-1 |
|---|---|
Molecular Formula |
NbRh3 |
Molecular Weight |
401.6228 g/mol |
IUPAC Name |
niobium;rhodium |
InChI |
InChI=1S/Nb.3Rh |
InChI Key |
AIRZQXOOXAHQMH-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Rh].[Rh].[Rh] |
Origin of Product |
United States |
Preparation Methods
The preparation of niobium-rhodium compounds typically involves the following methods:
Chemical Reactions Analysis
Niobium-rhodium compounds undergo various chemical reactions, including:
Oxidation: Niobium readily forms a stable oxide layer at room temperature, which prevents further oxidation.
Reduction: Rhodium complexes can undergo reduction reactions, often facilitated by hydrogen or other reducing agents.
Substitution: Both niobium and rhodium can participate in substitution reactions, where ligands or atoms in the compound are replaced by others.
Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Niobium-rhodium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of niobium-rhodium compounds varies depending on their application:
Comparison with Similar Compounds
Crystal Structures and Stability
Niobium compounds generally exhibit higher thermal stability (e.g., NbC melts at ~3,500°C) compared to rhodium compounds like Rh₂O₃ (decomposes at ~1,100°C) .
Electronegativity and Reactivity
- Niobium : Pauling electronegativity = 1.6, forming stable oxides (Nb₂O₅) and carbides .
- Rhodium : Pauling electronegativity = 2.28, favoring covalent bonding in compounds like RhCl₃ .
Niobium oxides are amphoteric, dissolving in both acidic and basic media, while rhodium oxides (e.g., Rh₂O₃) are predominantly basic and less soluble .
Catalytic Performance
- Rhodium: Superior catalytic efficiency in NOx reduction (automotive catalysts) due to strong adsorption of reactants .
- Niobium: Limited catalytic use but critical in superconducting magnets (NbTi, Nb₃Sn) and corrosion-resistant alloys .
Bioleaching Efficiency
| Metal | Bioleaching Efficiency (24°C, Mixed Conditions) | Reference |
|---|---|---|
| Niobium | 100% (Variant 1) | |
| Rhodium | ~90% (Variant 1) |
Rhodium shows higher sensitivity to bioleaching conditions, with efficiency dropping to ~60% at 37°C, while niobium maintains stability .
Thermodynamic and Phase Behavior
- Melting Points : Niobium (2,477°C) vs. Rhodium (1,964°C) .
- Heat of Melting : Niobium = 26.8 kJ/mol; Rhodium = 21.8 kJ/mol, indicating stronger metallic bonding in Nb .
- Phase Diagrams : Niobium forms extensive solid solutions with refractory metals (e.g., Ta, W), whereas rhodium interacts more with platinum-group metals (e.g., Ir, Pd) .
Challenges and Research Frontiers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


